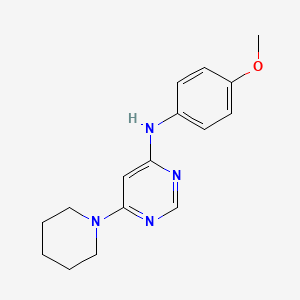![molecular formula C16H12ClIN2O2 B5064643 1-(4-chlorophenyl)-3-[(4-iodophenyl)amino]-2,5-pyrrolidinedione](/img/structure/B5064643.png)
1-(4-chlorophenyl)-3-[(4-iodophenyl)amino]-2,5-pyrrolidinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-chlorophenyl)-3-[(4-iodophenyl)amino]-2,5-pyrrolidinedione, also known as CI-994, is a small molecule inhibitor of histone deacetylases (HDACs). HDACs are enzymes that remove acetyl groups from the histone proteins that package DNA in the nucleus of cells. By inhibiting HDACs, CI-994 can alter the expression of genes that are involved in a variety of cellular processes, including cell growth, differentiation, and death.
Mecanismo De Acción
The mechanism of action of 1-(4-chlorophenyl)-3-[(4-iodophenyl)amino]-2,5-pyrrolidinedione involves the inhibition of HDACs, which leads to the accumulation of acetylated histones and the alteration of gene expression. This can result in the activation of tumor suppressor genes and the repression of oncogenes, leading to cell cycle arrest, differentiation, and apoptosis.
Biochemical and Physiological Effects:
In addition to its anticancer properties, this compound has been found to have other biochemical and physiological effects. It has been shown to inhibit the growth of malaria parasites, reduce inflammation, and enhance memory and learning in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(4-chlorophenyl)-3-[(4-iodophenyl)amino]-2,5-pyrrolidinedione has several advantages for use in lab experiments. It is a small molecule that can easily penetrate cells and tissues, and it has a well-characterized mechanism of action. However, there are also limitations to its use. This compound can have off-target effects on other enzymes besides HDACs, and its effectiveness can vary depending on the cell type and context.
Direcciones Futuras
There are several future directions for the study of 1-(4-chlorophenyl)-3-[(4-iodophenyl)amino]-2,5-pyrrolidinedione. One area of interest is the development of more selective HDAC inhibitors that target specific isoforms of the enzyme. Another direction is the investigation of the role of this compound in epigenetic regulation beyond histone acetylation, such as DNA methylation and non-coding RNA. Finally, the potential use of this compound in combination with other therapies, such as immunotherapy, is an area of active research.
Métodos De Síntesis
1-(4-chlorophenyl)-3-[(4-iodophenyl)amino]-2,5-pyrrolidinedione can be synthesized by a multi-step process that involves the reaction of 4-iodoaniline with 4-chlorophthalic anhydride to form an intermediate, which is then reacted with 2,5-dimethylpyrrole in the presence of a base to yield the final product. The synthesis of this compound has been described in several publications, including a patent by Pfizer Inc. (US Patent 5,686,416).
Aplicaciones Científicas De Investigación
1-(4-chlorophenyl)-3-[(4-iodophenyl)amino]-2,5-pyrrolidinedione has been extensively studied for its potential as an anticancer agent. It has been shown to induce growth arrest, differentiation, and apoptosis in a variety of cancer cell lines, including leukemia, lymphoma, breast, colon, and lung cancer. This compound has also been found to enhance the effectiveness of other cancer therapies, such as radiation and chemotherapy.
Propiedades
IUPAC Name |
1-(4-chlorophenyl)-3-(4-iodoanilino)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClIN2O2/c17-10-1-7-13(8-2-10)20-15(21)9-14(16(20)22)19-12-5-3-11(18)4-6-12/h1-8,14,19H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLQAOEVQRLBQMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC=C(C=C2)Cl)NC3=CC=C(C=C3)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClIN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(4-chlorobenzyl)sulfonyl]-3-(4-chlorophenoxy)-2-propanol](/img/structure/B5064560.png)
![N-({2-[cyclohexyl(methyl)amino]-3-pyridinyl}methyl)-1-isopropyl-1H-pyrazole-4-carboxamide](/img/structure/B5064562.png)
![ethyl 4-(cyclopropylmethyl)-1-[(3'-fluoro-3-biphenylyl)carbonyl]-4-piperidinecarboxylate](/img/structure/B5064564.png)
![1-(1,3-benzodioxol-4-ylmethyl)-4-[4-(1-piperidinylcarbonyl)phenoxy]piperidine](/img/structure/B5064576.png)
![ethyl N-{[3-(2-fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}-N-methylglycinate](/img/structure/B5064591.png)
![N-{3-[(2,2-diphenylpropanoyl)amino]phenyl}benzamide](/img/structure/B5064604.png)
![(3R*,4R*)-1-[(5-ethyl-2-furyl)methyl]-4-[4-(2-fluorophenyl)-1-piperazinyl]-3-piperidinol](/img/structure/B5064605.png)
![2-[4-(1-benzofuran-2-ylmethyl)-1-(3-methoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B5064606.png)
![5-({4-[3-(4-morpholinyl)-3-oxopropyl]-1-piperidinyl}methyl)-2,1,3-benzoxadiazole](/img/structure/B5064619.png)
![N-[4-cyano-2-(4-methoxybenzoyl)-5-methyl-1-phenyl-1H-pyrrol-3-yl]acetamide](/img/structure/B5064620.png)

![3-chloro-5-(4-methoxyphenyl)-2-[(4-methyl-1-piperazinyl)carbonyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5064636.png)
![N-(3-chloro-2-methylphenyl)-2-[5-(2-phenylvinyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5064638.png)
![1-[2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]methanamine](/img/structure/B5064651.png)